

Spectroscopic and Synthesis Insights into Ethyl-piperidin-4-ylmethyl-amine: A Technical Guide

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Compound of Interest

Compound Name: Ethyl-piperidin-4-ylmethyl-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl-piperidin-4-ylmethyl-amine**, a piperidine derivative of interest in medicinal chemistry and drug discovery. This document outlines the available spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and provides a procedural framework for its synthesis and characterization.

Core Spectroscopic Data

While a complete set of experimentally-derived spectra for **Ethyl-piperidin-4-ylmethyl-amine** (CAS Number: 21168-71-8) is not readily available in publicly accessible databases, this guide presents predicted data and typical spectral features based on the analysis of closely related structures. This information serves as a valuable reference for the identification and characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For **Ethyl-piperidin-4-ylmethyl-amine** (Molecular Formula: C₈H₁₈N₂), the predicted monoisotopic mass is 142.147 Da.^[1] High-resolution mass spectrometry should yield a molecular ion peak ([M+H]⁺) at approximately m/z 143.15428.^[1]

Table 1: Predicted Mass Spectrometry Data for **Ethyl-piperidin-4-ylmethyl-amine** Adducts^[1]

Adduct	Predicted m/z
[M+H] ⁺	143.15428
[M+Na] ⁺	165.13622
[M+NH ₄] ⁺	160.18082
[M+K] ⁺	181.11016
[M-H] ⁻	141.13972

These values are predicted and may vary slightly in experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of **Ethyl-piperidin-4-ylmethyl-amine** is expected to show characteristic signals for the ethyl group, the piperidine ring protons, the methylene bridge, and the amine protons. The ethyl group will present as a triplet for the methyl protons and a quartet for the methylene protons. The piperidine ring protons will likely appear as a series of complex multiplets. The methylene protons of the aminomethyl group would likely be a doublet, and the amine protons would appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the unique carbon atoms in the molecule. This would include two signals for the ethyl group, multiple signals for the piperidine ring carbons, and a signal for the methylene carbon of the aminomethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Ethyl-piperidin-4-ylmethyl-amine** is expected to exhibit the following characteristic absorption bands:

- N-H stretch: A primary amine typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

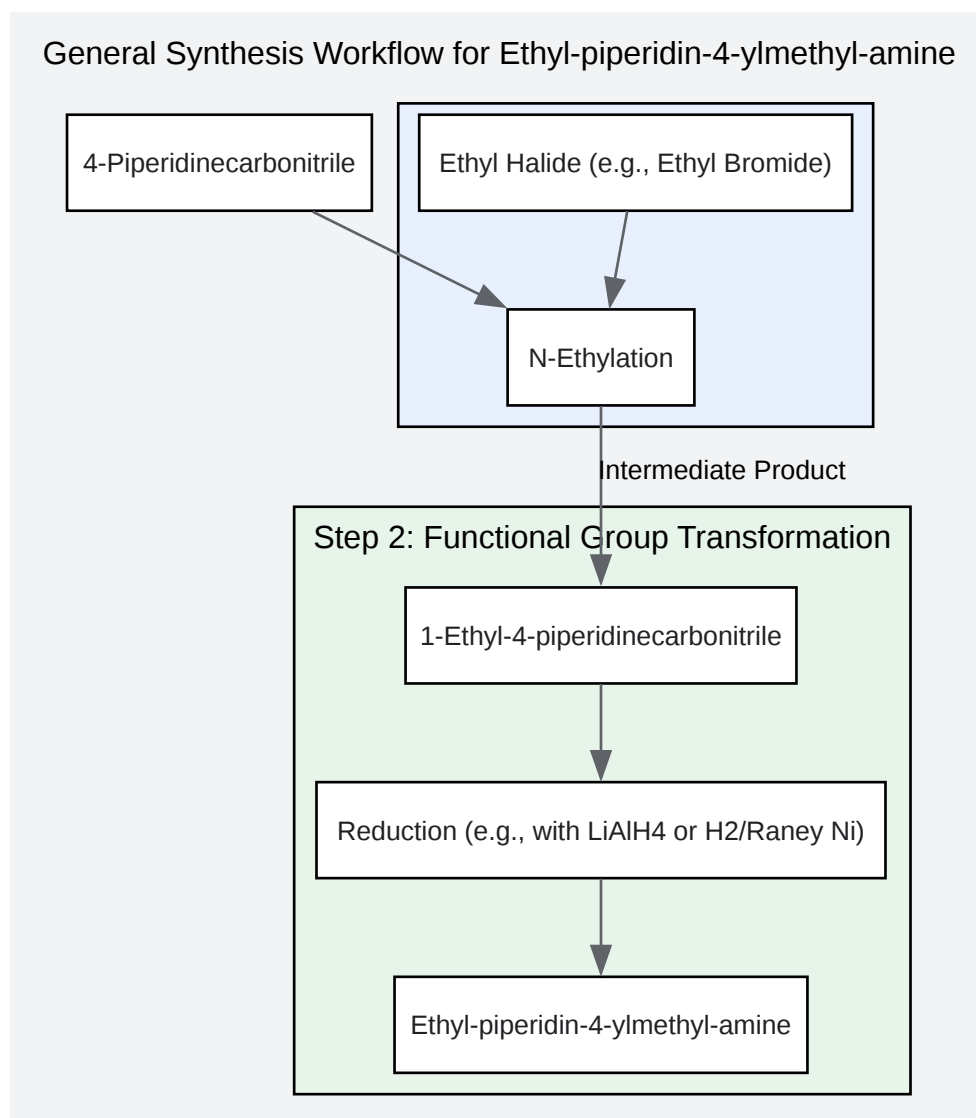
- C-H stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm^{-1} region.
- N-H bend: A scissoring vibration for the primary amine is expected around 1590-1650 cm^{-1} .
- C-N stretch: The C-N stretching vibration for an aliphatic amine typically appears in the 1000-1250 cm^{-1} region.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **Ethyl-piperidin-4-ylmethyl-amine** are not explicitly detailed in a single publicly available source. However, a general synthetic approach can be inferred from standard organic chemistry procedures for the N-alkylation of piperidines and the reduction of nitriles or amides.

General Synthesis Workflow

The synthesis of **Ethyl-piperidin-4-ylmethyl-amine** can be logically approached through a multi-step process, as illustrated in the workflow diagram below. This typically involves the formation of a suitable piperidine precursor followed by the introduction of the ethyl and aminomethyl functionalities.

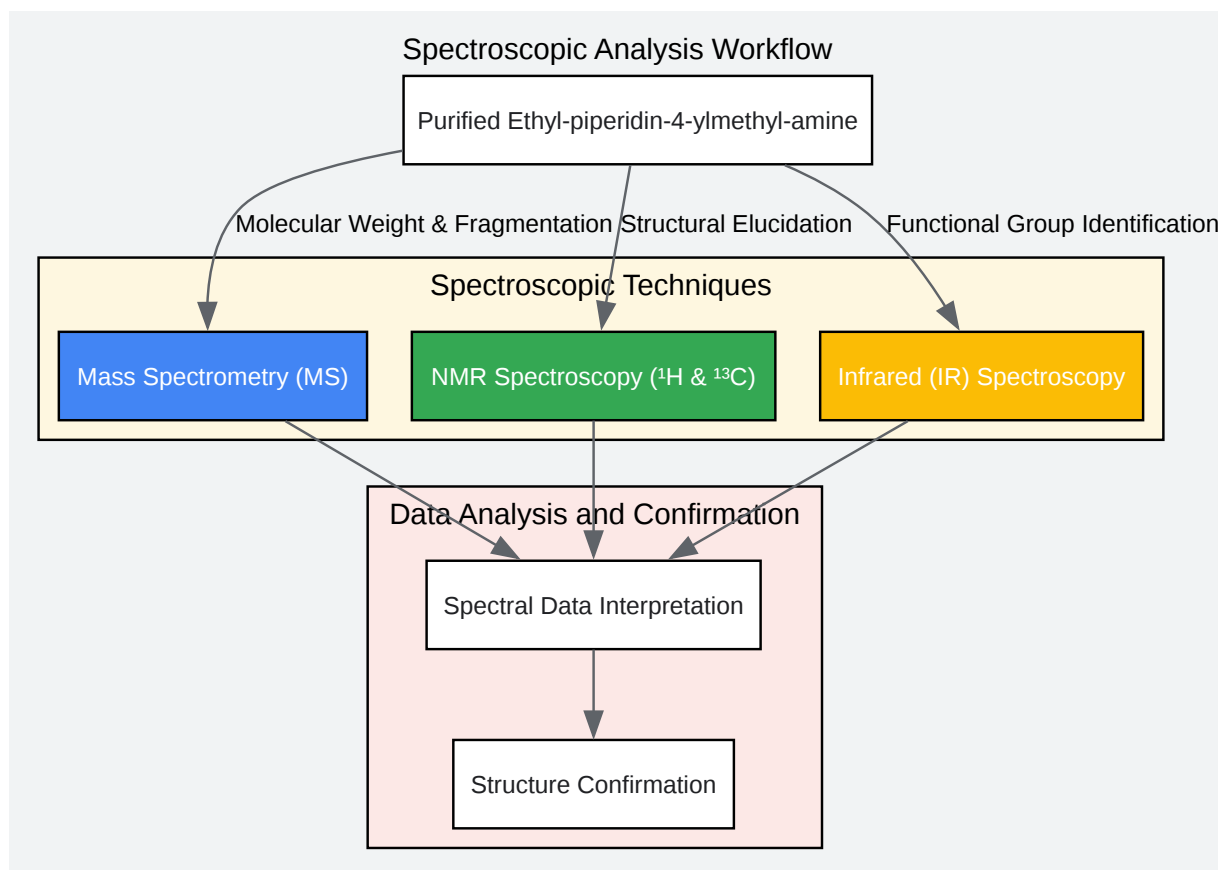


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Caption: A general two-step synthesis approach.

Spectroscopic Analysis Workflow

Following the synthesis and purification of the target compound, a standard workflow for spectroscopic analysis would be employed to confirm its identity and purity.

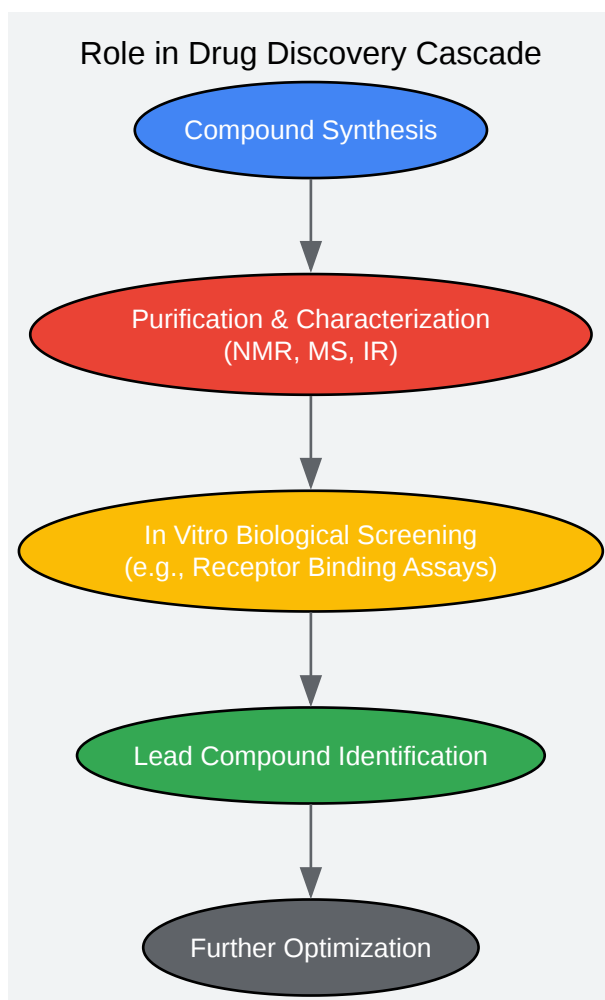


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Caption: Standard workflow for spectroscopic analysis.

Logical Relationships in Drug Discovery

Ethyl-piperidin-4-ylmethyl-amine belongs to the piperidine class of compounds, which are prevalent scaffolds in medicinal chemistry. The logical relationship of this compound in a drug discovery context involves its synthesis, characterization, and subsequent biological evaluation.



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Caption: The typical cascade of activities in drug discovery.

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References

- 1. PubChemLite - (1-ethylpiperidin-4-yl)methanamine (C₈H₁₈N₂) [pubchemlite.lcsb.uni.lu]
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